Lornoxicam - 70374-39-9

Lornoxicam

Catalog Number: EVT-273733
CAS Number: 70374-39-9
Molecular Formula: C13H10ClN3O4S2
Molecular Weight: 371.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lornoxicam is a thienothiazine-derived monocarboxylic acid amide obtained by formal condensation of the carboxy group of 6-chloro-4-hydroxy-2-methylthieno[2,3-e][1,2]thiazine-3-carboxylic acid 1,1-dioxide with the amino group of 2-aminopyridine. Used for the treatment of pain, primarily resulting from inflammatory diseases of the joints, osteoarthritis, surgery, sciatica and other inflammations. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic and an antipyretic. It is a thienothiazine, a member of pyridines, a monocarboxylic acid amide, an organochlorine compound and a heteroaryl hydroxy compound.
Lornoxicam (chlortenoxicam) is a new nonsteroidal anti-inflammatory drug (NSAID) of the oxicam class with analgesic, anti-inflammatory and antipyretic properties. Lornoxicam differs from other oxicam compounds in its potent inhibition of prostaglandin biosynthesis, a property that explains the particularly pronounced efficacy of the drug. Lornoxicam is approved for use in Japan.
Lornoxicam is an orally bioavailable oxicam and non-steroidal anti-inflammatory drug (NSAID), with analgesic, anti-pyretic, anti-thrombotic and anti-inflammatory activities. Upon oral administration, lornoxicam binds to and inhibits the activity of the cyclooxygenase enzymes (COX) type 1 (COX-1) and type 2 (COX-2). This blocks COX-mediated signaling pathways, which leads to reduced prostaglandin and thromboxane production and decreased pain, fever and inflammation.
Pharmacological Profile and Therapeutic Mechanisms of Lornoxicam

Dual Cyclooxygenase Inhibition Dynamics

Lornoxicam (chemical name: 6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(pyridin-2-yl)-2H-1λ⁶-thieno[2,3-e][1,2]thiazine-3-carboxamide) is a nonsteroidal anti-inflammatory drug (NSAID) of the oxicam class distinguished by its balanced inhibition of both cyclooxygenase (COX) isoforms. Unlike traditional oxicams such as piroxicam, lornoxicam features a chlorine substituent that reduces its plasma half-life to 3–5 hours, enhancing its pharmacokinetic profile while retaining potent anti-inflammatory properties [4] [6].

Comparative Potency of COX-1 vs. COX-2 Isoform Suppression

Lornoxicam exhibits near-equipotent inhibition of COX-1 and COX-2 enzymes, with an IC50 ratio (COX-1/COX-2) of approximately 1. This balanced suppression contrasts sharply with other NSAIDs: diclofenac shows moderate COX-1 selectivity (ratio: 0.7), while celecoxib is highly COX-2-selective (ratio: 0.02) [4] [7]. In vitro studies demonstrate lornoxicam's superior prostaglandin synthesis inhibition—100-fold more potent than tenoxicam in suppressing prostaglandin D2 (PGD2) formation in rat polymorphonuclear leukocytes (IC50 = 0.02 µmol/L vs. 2.45 µmol/L) [10].

Table 1: Comparative COX Inhibition Profiles of Selected NSAIDs

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio
Lornoxicam0.020.021.0
Diclofenac0.030.040.75
Ibuprofen5.050.00.1
Celecoxib15.00.04375
Piroxicam0.452.30.2

Data aggregated from whole-blood assays [4] [7] [10].

Prostaglandin Biosynthesis Modulation Pathways

Lornoxicam disrupts arachidonic acid metabolism by competitive inhibition of the COX enzyme active site, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGs) and thromboxanes. Unlike some NSAIDs, lornoxicam does not divert arachidonic acid toward leukotriene synthesis via the 5-lipoxygenase pathway, minimizing risks of leukotriene-mediated adverse events like bronchoconstriction [6]. This specificity was demonstrated in vivo, where lornoxicam prevented arachidonic acid-induced lethality in mice more effectively than indomethacin or piroxicam [10]. Additionally, lornoxicam suppresses lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in human monocytes and macrophages with higher potency than diclofenac, ibuprofen, or naproxen [9].

Table 2: Effects of Lornoxicam on Prostaglandin Pathways

Biological ActionExperimental ModelKey Outcome
PGD2 inhibitionRat neutrophilsIC50 0.02 µM (100× > tenoxicam)
PGE2 suppressionHuman macrophages + LPS>90% inhibition at therapeutic concentrations
Arachidonic acid lethality preventionMurine modelSuperior to piroxicam/indomethacin
Leukotriene B4 modulationIn vitro enzyme assaysNo significant increase

Data derived from [9] [10] [6].

Analgesic Mechanisms Beyond Prostaglandin Pathways

Endogenous Opioid System Modulation (Dynorphin/β-Endorphin Release)

Lornoxicam activates endogenous opioid pathways, a mechanism independent of its COX inhibition. In rodent models, lornoxicam administration into the anterior insular cortex reduced mechanical and thermal hyperalgesia induced by formalin. This effect was reversibly blocked by opioid receptor antagonists (naloxone, CTOP) and the cannabinoid receptor antagonist AM-251, indicating functional interplay between opioid and cannabinoid systems [2]. Specifically, lornoxicam enhances β-endorphin release (binding µ-opioid receptors) and modulates dynorphin activity (κ-opioid receptors), which collectively inhibit spinal nociceptive reflexes. This pathway is critical for lornoxicam's efficacy in neuropathic and inflammatory pain, where prostaglandins alone do not fully explain analgesia [2] [8]. Human fMRI studies corroborate these findings, showing lornoxicam suppresses pain-induced activation in the anterior cingulate cortex, insula, and SII/operculum—regions rich in µ-opioid receptors [3].

Central vs. Peripheral Neuromodulatory Effects

Lornoxicam exerts distinct effects in the central nervous system (CNS) versus peripheral tissues:

  • Central Effects: At 0.1 mg/kg IV, lornoxicam reduces surgical pain (VAS scores from 4.6 to 1.2) and abolishes pain-induced activation in cortical areas (anterior cingulate, insula, prefrontal cortex) while enhancing activity in the superior parietal lobe (Brodmann area 7), a region involved in sensory integration [3]. This cortical reorganization shifts pain processing away from affective-emotional networks toward discriminative-sensory pathways. Hippocampal activation persists post-lornoxicam, suggesting preserved cognitive-emotional responses to pain [3].
  • Peripheral Effects: Lornoxicam diminishes neutrophil and monocyte migration to inflamed tissues and reduces phagocytosis and reactive oxygen species (ROS) production in camel leukocytes. This immunomodulation occurs via apoptosis induction in circulating immune cells, lowering overall leukocyte counts (neutrophils, monocytes, lymphocytes) [9]. Such peripheral actions complement central opioid-mediated analgesia by reducing inflammatory mediators at injury sites.

Table 3: Neuroanatomical Sites of Lornoxicam's Analgesic Actions

Site of ActionEffect of LornoxicamFunctional Consequence
Anterior insular cortexActivates descending opioid pathwaysBlocks spinal nociceptive reflexes
Anterior cingulate cortexSuppresses pain-induced activationReduces affective pain perception
Superior parietal lobeEnhances BOLD signal (fMRI)Promotes sensory discrimination of pain
Peripheral leukocytesInduces apoptosis, reduces phagocytosis/ROSLimits inflammatory mediator release

Data synthesized from rodent and human studies [2] [3] [9].

Concluding Remarks

Lornoxicam's multifaceted mechanisms—spanning balanced COX inhibition, prostaglandin synthesis suppression, endogenous opioid modulation, and central-peripheral neuromodulation—establish it as a versatile analgesic for inflammatory and acute pain. Its unique pharmacological profile bridges NSAID and opioid-like actions without opioid-associated risks, offering a compelling option for pain management.

Properties

CAS Number

70374-39-9

Product Name

Lornoxicam

IUPAC Name

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide

Molecular Formula

C13H10ClN3O4S2

Molecular Weight

371.8 g/mol

InChI

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)

InChI Key

WLHQHAUOOXYABV-UHFFFAOYSA-N

SMILES

CN1C(C(=O)C2=C(S1(=O)=O)C=C(S2)Cl)C(=O)NC3=CC=CC=N3

Solubility

15.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Lornoxicam; Chlortenoxicam; Xefo; Lornoxicamum; Xefocam; xefocam;

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.